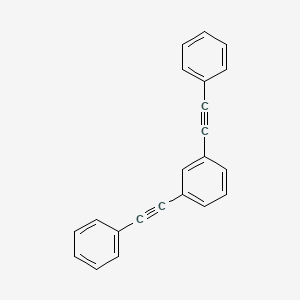

1,3-Bis(Phenylethynyl)Benzene

説明

Significance within π-Conjugated Systems and Molecular Design

The structure of 1,3-bis(phenylethynyl)benzene is of particular interest due to its π-conjugated system. Unlike its linear counterpart, 1,4-bis(phenylethynyl)benzene (B159325), the meta-linkage in m-BPEB disrupts the linear conjugation pathway. This "bent" or "cross-conjugated" arrangement has profound implications for its electronic and photophysical properties. This interruption of conjugation influences how electronic excitations are distributed and transferred within the molecule.

This distinct feature makes this compound a crucial building block in the design of various functional materials. researchgate.net It is a primary chromophore used in the construction of light-harvesting polyphenylene ethynylene (PPE) dendrimers. researchgate.netaip.org In these dendrimers, the arrangement of building blocks like m-BPEB can create an intramolecular energy gradient, facilitating the transfer of excitation energy from the periphery to a central core. researchgate.net The ability to control energy transfer pathways is fundamental in the development of artificial photosynthetic systems and other optoelectronic devices.

Furthermore, the rigid, bent structure of m-BPEB is utilized in the synthesis of bolaamphiphiles that can self-assemble into complex liquid crystalline phases, such as hexagonal honeycombs. rsc.orgrsc.org The specific geometry of the m-BPEB core dictates the packing and resulting symmetry of these supramolecular structures. rsc.org

Historical Context of Research on Phenylethynylbenzenes

Research into ethynylated aromatic compounds, including phenylethynylbenzenes, has been driven by interests in their unique molecular structures, optical properties, and potential in molecular electronics. iucr.orgnih.gov Initially, much of the focus was on the linear 1,4-isomers due to their rigid, rod-like structures, which made them ideal candidates for molecular wires and liquid-crystalline materials. iucr.orgnih.govacs.org

The synthesis of these compounds, including this compound and its derivatives, is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. rsc.orgacs.orgsmolecule.com This synthetic versatility has allowed for the creation of a wide array of substituted phenylethynylbenzenes, enabling systematic studies of structure-property relationships. dur.ac.uktandfonline.com

Scope and Objectives of Current Research Directions

Current research on this compound and related compounds is multifaceted and continues to push the boundaries of materials science and molecular engineering. A significant area of investigation is its application in light-harvesting systems. Researchers are exploring how modifications to the m-BPEB structure can optimize energy transfer efficiency in dendrimers and other complex architectures. researchgate.netacs.org This includes studying the excited-state dynamics through advanced spectroscopic techniques like femtosecond transient absorption and ultrafast Raman loss spectroscopy to understand the intricate processes of structural reorganization and energy relaxation. researchgate.networktribe.com

Another key direction is the use of m-BPEB derivatives in the creation of novel liquid crystals and self-assembling materials. rsc.orgrsc.org By functionalizing the m-BPEB core with different chemical groups, scientists can tune the intermolecular interactions and drive the formation of highly ordered, functional nanostructures. rsc.org

Furthermore, there is ongoing interest in the fundamental photophysical properties of m-BPEB. Studies have noted an unusually large Stokes shift in its emission spectrum, which has been attributed to the complex interplay of vibrational modes and electronic states in its non-rigid structure. researchgate.netaip.org Elucidating these fundamental mechanisms is crucial for the rational design of new molecules with tailored optical properties.

The synthesis of novel derivatives of this compound also remains an active area of research. This includes the preparation of bolaamphiphiles with varied side chains to investigate their thermotropic and lyotropic liquid crystalline behavior. rsc.orgrsc.org

Interactive Data Tables

Below are interactive tables summarizing key properties of this compound and related compounds based on available research data.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-bis(2-phenylethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-13,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEDTTNTNYKSFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C#CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550836 | |

| Record name | 1,1'-[1,3-Phenylenedi(ethyne-2,1-diyl)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13141-36-1 | |

| Record name | 1,1'-[1,3-Phenylenedi(ethyne-2,1-diyl)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1,3-Bis(Phenylethynyl)Benzene

The creation of this compound is most prominently achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a primary method. However, alternative strategies have also been developed to access this important molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction is a cornerstone in the synthesis of this compound and its derivatives. google.comdntb.gov.uabeilstein-journals.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. google.combeilstein-journals.org

A general procedure for the synthesis of this compound via Sonogashira coupling involves the reaction of 1,3-diiodobenzene (B1666199) or 1,3-dibromobenzene (B47543) with phenylacetylene. The reaction is typically carried out in a solvent such as toluene (B28343) or dimethylformamide (DMF) at temperatures ranging from room temperature to moderate heating, under an inert atmosphere. Common catalyst systems include Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI, with a base like diisopropylamine (B44863) or triethylamine. beilstein-journals.org

Recent advancements have focused on developing more efficient and environmentally friendly Sonogashira coupling protocols. This includes the use of copper-free and phosphine-free catalytic systems, which can offer advantages in terms of activity, selectivity, and tolerance to various functional groups. google.comrsc.org For instance, a palladium(II) complex has been shown to effectively catalyze the Sonogashira coupling of aryl iodides with dialkynes at room temperature in the absence of copper, preventing the undesirable homocoupling of alkyne products. google.com The use of ionic liquids as reaction media has also been explored, demonstrating complete conversion of iodobenzene (B50100) to diphenylacetylene. beilstein-journals.org

Below is a table summarizing various Sonogashira coupling conditions for the synthesis of this compound and related derivatives.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |

| 1,3-Diiodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI | Diisopropylamine | Toluene | Room Temp | 78.2 | |

| Aryl Iodides | 1,3-Diethynylbenzene (B158350) | Palladium(II) complex | Not specified | Not specified | Room Temp | Excellent | google.com |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | Et₃N | Ionic Liquid | 55 °C | 85 | beilstein-journals.orgnih.gov |

| 1,4-Diiodobenzene | Phenylacetylene | Pd/Cu | Not specified | THF or DMF | 60-80 °C | 65-80 |

Alternative Synthetic Strategies

While Sonogashira coupling is prevalent, other synthetic methods for this compound and its analogs exist. One such alternative is a palladium-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides. rsc.org This desulfinative process provides a different pathway to form the crucial carbon-carbon triple bonds. rsc.org

Another approach involves the sequential nucleophilic addition to a formyl benzoate (B1203000) precursor, which has been successful in creating 1,3-diarylisobenzofurans. rsc.org Although initial attempts to synthesize dialkynyl-isobenzofurans using this method were challenging, it highlights the exploration of diverse synthetic strategies. rsc.org Additionally, the synthesis of related structures like 1,3,5-ethynylphenyl oligomers has been achieved through a specific protection-deprotection methodology followed by palladium(II)/copper(I) catalyzed cross-coupling. acs.org

Derivatization and Functionalization Approaches

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with tailored properties. These modifications include the introduction of various substituents, the incorporation of heteroatoms, and the construction of larger oligomeric and dendritic structures.

Investigation of Substituent Effects on Synthesis and Properties

The introduction of different substituents onto the phenylethynyl or central benzene (B151609) rings significantly influences the synthesis and properties of the resulting molecules. dntb.gov.uanih.govnih.gov For instance, in the synthesis of 1,4-bis(phenylethynyl)benzene (B159325) derivatives, the presence of alkyl chains, ethoxyl groups, fluorine atoms, and trifluoromethyl groups as end groups has been extensively studied. dntb.gov.uanih.govnih.gov These substituents can affect the thermal behavior, such as melting and clearing points, as well as the optical and dielectric anisotropy of the compounds. dntb.gov.uanih.gov

A study on doubly bridged 1,4-bis(phenylethynyl)benzene derivatives revealed that the nature of the linker between the arene rings dictates the twist angles, which in turn determines the electronic properties of the molecule. d-nb.info The photophysical behavior of these compounds is markedly different from their singly bridged counterparts, highlighting the profound impact of structural modifications. d-nb.info

| Substituent/Modification | Effect on Properties | Reference |

| Alkyl chains, ethoxyl groups, fluorine atoms, trifluoromethyl groups | Affects thermal behavior, optical and dielectric anisotropy | dntb.gov.uanih.govnih.gov |

| Doubly bridged structure | Alters twist angles and photophysical properties | d-nb.info |

| Electron-donating groups | Pronounced effect on chemiluminescence properties in some derivatives | rsc.org |

| Donor and acceptor groups bridged by BPEB | Leads to solvatochromism | dur.ac.uk |

Incorporation of Heteroatoms and Functional Groups

The incorporation of heteroatoms and various functional groups into the this compound framework opens up avenues for creating materials with novel properties and functionalities. google.comtandfonline.com For example, the synthesis of bis(phenylethynyl)-benzene derivatives with different functional groups on both the aryl halide and the alkyne has been achieved using copper-free and phosphine-free Sonogashira coupling, demonstrating the tolerance of the catalytic system to a variety of functional groups. google.com

The introduction of heteroatoms like nitrogen and oxygen into carbon materials derived from related oligomers can enhance their physicochemical properties by altering charge density and electronegativity. nsf.gov In the context of 1,2-bis(phenylethynyl)benzene (B11943125) derivatives, the presence of a carbonyl group activates the alkyne for nucleophilic attack, enabling the synthesis of google.comnih.govd-nb.infotriazolo[5,1-a]isoquinoline derivatives through a cascade cyclization with sodium azide. tandfonline.com Furthermore, the synthesis of 1-iodo-3-(phenylethynyl)benzene serves as a key intermediate for creating more complex structures.

Synthesis of Oligomers and Dendrimers Incorporating the this compound Moiety

The this compound unit is a fundamental building block in the construction of larger, complex architectures such as oligomers and dendrimers. nih.govresearchgate.net These macromolecules are of interest for applications in areas like light-harvesting and molecular electronics. nih.govarkat-usa.org

Polyphenylene ethynylene (PPE) dendrimers, which feature this compound as the primary chromophore, are known for their light-harvesting capabilities. researchgate.net The synthesis of such dendrimers often involves a divergent-convergent approach, utilizing orthogonal protecting groups to selectively deprotect and react smaller synthons. arkat-usa.org For example, pentacene-based dendrimers have been synthesized through esterification reactions of 1,3,5-benzenetricarboxylic acid with appropriate building blocks. nih.gov

The synthesis of nanometer-sized conjugated 1,4- and 1,3,5-ethynylphenyl oligomers has been accomplished through palladium(II)/copper(I) catalyzed cross-coupling reactions, yielding fluorescent materials where the emission is red-shifted with increasing conjugation length. acs.org These synthetic strategies allow for the creation of well-defined oligomers and dendrimers with precise control over their size, shape, and properties.

Chemical Reactivity and Further Transformations

The chemical reactivity of this compound is dominated by the presence of the two carbon-carbon triple bonds. These alkyne functionalities serve as sites for a variety of chemical transformations, including electrophilic and nucleophilic reactions, cycloadditions, and catalytic hydrogenation.

Electrophilic and Nucleophilic Reactions of Bis(Phenylethynyl)Benzene Derivatives

The phenylethynyl groups in bis(phenylethynyl)benzene derivatives are the primary sites for both electrophilic and nucleophilic attacks. The reactivity is analogous to that of other substituted alkynes, being influenced by the electronic nature of the aromatic rings and any additional substituents.

Electrophilic Reactions: The electron-rich triple bonds of the ethynyl (B1212043) groups are susceptible to attack by electrophiles. A notable example, although on a different isomer, is the electrophilic bromination of 1,2-bis(phenylethynyl)benzene. When treated with bromine in chloroform, a domino-cyclization reaction occurs, yielding (E)- and (Z)-3-Bromo-1-(α-bromo-benzyliden)-2-phenyl-indene as major and minor products, respectively wiley-vch.de. This type of reaction highlights the potential for the alkyne moieties to undergo complex transformations upon interaction with electrophilic reagents.

Nucleophilic Reactions: Nucleophilic attack on an unactivated carbon-carbon triple bond is generally less favorable due to the high electron density of the alkyne. However, such reactions can be facilitated. For instance, nucleophilic substitution reactions have been observed on acetylides with substituted tricarbonyl(η6-fluoroarene)chromium complexes grafiati.com. The presence of strong electron-withdrawing groups can activate the benzene ring for nucleophilic aromatic substitution (SNAr) grafiati.com. In related systems, the synthesis of 1,3-bis(arylethynyl)isobenzofurans has been achieved through the sequential nucleophilic addition of alkynyllithium reagents to a keto-aldehyde precursor, demonstrating the reactivity of alkynyl nucleophiles in forming complex structures rsc.org. The reactivity of the alkynyl group as a soft acceptor for nucleophiles is also evident in reactions of alkynyl(phenyl)iodonium salts with reagents like potassium thiocyanate (B1210189), which exclusively attack the sulfur atom oup.com.

The table below summarizes representative reactions involving electrophilic and nucleophilic species with bis(phenylethynyl)benzene analogues or related precursors.

| Reaction Type | Reactant(s) | Product(s) | Key Observation |

| Electrophilic Cyclization | 1,2-Bis(phenylethynyl)benzene, Bromine (Br₂) | (E/Z)-3-Bromo-1-(α-bromo-benzyliden)-2-phenyl-indene | Demonstrates the susceptibility of the alkyne groups to electrophilic attack leading to complex cyclized products. wiley-vch.de |

| Nucleophilic Addition | (Phenylethynyl)lithium, Keto-aldehyde precursor | 1,3-Bis(arylethynyl)isobenzofuran | Highlights the use of alkynyl nucleophiles in the synthesis of extended π-systems. rsc.org |

| Nucleophilic Substitution | Alkynyl(p-phenylene)bisiodonium ditriflates, Potassium thiocyanate (KSCN) | Alkynyl thiocyanates | The alkynyl group acts as a soft electrophile, reacting selectively with the soft sulfur end of the nucleophile. oup.com |

Cycloaddition Reactions (e.g., Dehydro-Diels-Alder Reaction)

Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic aromatic systems from alkyne-containing precursors. The Dehydro-Diels-Alder (DDA) reaction, a variant of the Diels-Alder reaction, utilizes ethynyl groups to form new six-membered rings and is particularly relevant to bis(phenylethynyl)benzene chemistry.

In the realm of on-surface synthesis, a technique that allows for the construction of molecular structures not accessible through traditional solution chemistry, the DDA reaction of bis(phenylethynyl)benzene precursors has been demonstrated on gold surfaces (Au(111)) under ultrahigh vacuum conditions. This specific [4+2] cycloaddition exploits the ethynyl groups to achieve the formation of an additional six-membered ring unt.edu.

Studies have shown that the on-surface reaction of 1,4-dibromo-2,5-bis(phenylethynyl)benzene on Au(111) leads to the successful synthesis of benzo- and naphtho-fused tetracene and heptacene (B1234624) products. These products, which bear styryl groups, are formed from the dimerization and trimerization of the precursor molecules, respectively wiley-vch.deunt.edu. This demonstrates the potential of the DDA reaction as a novel tool for creating sp²-hybridized carbon-based nanostructures with atomic precision unt.eduosti.gov.

| Precursor Molecule | Reaction Type | Surface | Products | Significance |

| 1,4-Dibromo-2,5-bis(phenylethynyl)benzene | Dehydro-Diels-Alder (DDA) | Au(111) | Benzo- and naphtho-fused tetracene and heptacene derivatives | Opens a new route for the on-surface synthesis of complex polycyclic aromatic hydrocarbons. wiley-vch.deunt.edu |

Catalytic Hydrogenation and Related Reactivity

The ethynyl groups of this compound are readily reduced through catalytic hydrogenation. While specific studies on the 1,3-isomer are limited, extensive research on the analogous compound, 1,4-bis(phenylethynyl)benzene (DEB), provides significant insight into this process. DEB is used as an organic hydrogen getter, where it chemically binds hydrogen gas via palladium-catalyzed hydrogenation of its triple bonds unt.eduaip.org.

The reaction is typically carried out using a palladium catalyst dispersed on an activated carbon support (Pd/C) unt.eduaip.org. The palladium catalyst dissociates molecular hydrogen into atomic hydrogen, which then reacts with the unsaturated alkyne bonds aip.org. The hydrogenation is a multi-step process that leads to a complex mixture of partially and fully hydrogenated intermediates and products unt.eduaip.org.

The process involves the sequential reduction of the two triple bonds to double bonds and finally to single bonds. This results in a series of intermediate compounds with varying degrees of unsaturation unt.edu. Interestingly, studies on DEB show that the volatility of the reaction products does not decrease monotonically with increasing hydrogenation as one might expect. Instead, there is an initial decrease in volatility for the first two hydrogenation steps, followed by a non-monotonic upward trend osti.govaip.orgnih.gov. This behavior is attributed to intermolecular forces, such as C-H dipole interactions in the crystal structures of the hydrogenated species nih.gov.

The table below outlines the potential intermediates formed during the complete hydrogenation of this compound, based on the known reactivity of the 1,4-isomer.

| Compound Name | Structure Description | Degree of Hydrogenation |

| This compound | Starting material with two C≡C triple bonds. | 0 H₂ molecules added |

| 1-(Phenylethynyl)-3-(phenylethenyl)benzene | One triple bond reduced to a double bond (cis or trans). | 1 H₂ molecule added |

| 1,3-Bis(phenylethenyl)benzene | Both triple bonds reduced to double bonds (cis/cis, cis/trans, trans/trans isomers). | 2 H₂ molecules added |

| 1-(Phenylethenyl)-3-(phenylethyl)benzene | One triple bond fully reduced, one reduced to a double bond. | 3 H₂ molecules added |

| 1,3-Bis(phenylethyl)benzene | Both triple bonds fully reduced to single bonds. | 4 H₂ molecules added |

Advanced Spectroscopic Characterization and Photophysical Studies

Ultrafast Spectroscopic Techniques for Excited State Dynamics

To probe the fleeting events that occur in the excited state of 1,3-BPEB, researchers have utilized a suite of ultrafast spectroscopic techniques capable of resolving processes on femtosecond (10⁻¹⁵ s) and picosecond (10⁻¹² s) timescales.

Femtosecond Transient Absorption (fs-TA) Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy has been instrumental in revealing the complex structural dynamics within the excited electronic state of 1,3-BPEB. aip.orgnih.gov This technique involves exciting the sample with a short "pump" pulse and then probing the resulting changes in absorption with a second, time-delayed "probe" pulse. By varying the delay time between the pump and probe pulses, a time-resolved absorption spectrum of the excited state can be constructed.

Studies using fs-TA on 1,3-BPEB have consistently shown multi-exponential decay behavior, indicating the presence of multiple, interconnected processes occurring in the excited state. aip.orgaip.org These complex kinetics are attributed to the intricate structural dynamics, including conformational relaxation, that the molecule undergoes after absorbing light. researchgate.netnih.gov Specifically, excitation wavelength-dependent fs-TA measurements have allowed researchers to distinguish between the relaxation dynamics of different conformers. For instance, it has been found that middle-ring twisted conformers relax on a femtosecond timescale (400–600 fs), while terminal ring twisted conformers relax on a picosecond timescale (20–24 ps). acs.orgworktribe.com

The following table summarizes the multi-exponential global fitting parameters of the transient absorption signal of a related compound, 1,4-bis(phenylethynyl)benzene (B159325) (1,4-BPEB), in different solvents, illustrating the complexity of the excited-state dynamics.

| Solvent | τ₁ (ps) | τ₂ (ps) | τ₃ (ps) |

| Methanol | 0.8 ± 0.1 | 21 ± 1 | 1500 ± 50 |

| Acetonitrile | 0.5 ± 0.1 | 20 ± 2 | 1400 ± 60 |

| Butyronitrile | 0.6 ± 0.1 | 24 ± 2 | 1600 ± 70 |

| Data adapted from a study on 1,4-bis(phenylethynyl)benzene, which serves as a model for understanding the behavior of similar compounds like 1,3-BPEB. aip.orgaip.org |

Ultrafast Raman Loss Spectroscopy (URLS)

Ultrafast Raman Loss Spectroscopy (URLS) provides complementary information to fs-TA by offering insights into the vibrational mode-dependent dynamics of the excited state. aip.orgworktribe.com This technique, analogous to femtosecond stimulated Raman spectroscopy (FSRS), measures the Raman spectra of the excited state with high signal-to-noise ratios. aip.orgarxiv.org

Time-resolved URLS studies on 1,3-BPEB and its isomers have revealed mode-dependent kinetics and picosecond vibrational relaxation dynamics of high-frequency vibrations. aip.orgnih.gov A key observation is the gradual increase in the intensity of all Raman bands after excitation, which is a direct reflection of the structural reorganization from initially excited, non-planar rotamers to a more planar conformation. aip.orgresearchgate.net This excited-state planarization is believed to be a significant contributor to the high fluorescence quantum yield of these molecules. aip.orgnih.gov

Furthermore, the time-dependent peak positions of high-frequency vibrations provide additional details about the extent of conjugation during different phases of excited-state relaxation. aip.org For example, a rapid, sub-picosecond decrease in the peak frequency of the carbon-carbon triple bond (–C≡C–) and double bond (>C=C<) vibrations is observed, followed by a slower increase. This indicates dynamic changes in bond strengths and conjugation. Notably, the –C≡C– bond appears to respond slightly faster to the structural reorganization than the >C=C< bonds. aip.orgresearchgate.netnih.gov

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is another powerful tool for investigating the excited-state dynamics of molecules like 1,3-BPEB. By measuring the decay of fluorescence intensity over time, information about the lifetime of the excited state and the presence of different emitting species or states can be obtained.

For the related compound 1,3,5-tris(phenylethynyl)benzene (B53748) (TPB), time-resolved fluorescence studies have identified two distinct fluorescence components. acs.orgnih.gov A very short-lived component with a lifetime of approximately 150 fs is attributed to an excited singlet state localized on a single phenylethynyl moiety with a non-planar structure. acs.org This is followed by a much longer-lived component with a lifetime of around 10 ns, which is assigned to a more stable, planar excited state. acs.orgnih.gov This observation supports the idea of a rapid structural relaxation from a non-planar to a planar conformation in the excited state. nih.gov

In studies of bis(phenylethynyl)phenylene-bridged diporphyrins, which incorporate the BPEB unit, picosecond time-resolved fluorescence spectroscopy has been used to study intramolecular singlet excitation energy transfer. rsc.org By monitoring the decay of the donor fluorescence and the rise of the acceptor fluorescence, the rates of energy transfer can be determined.

Investigation of Ground and Excited State Conformations

The conformational landscape of 1,3-BPEB in both its ground and excited electronic states plays a pivotal role in its photophysical behavior. The molecule is not rigid, and the phenyl rings can rotate relative to the central benzene (B151609) ring, leading to a variety of conformations.

Rotamers and Torsional Dynamics in Solution

In the ground state (S₀), 1,3-BPEB exists as a mixture of different rotational isomers, or rotamers, in solution at room temperature. aip.orgresearchgate.networktribe.com This is due to a very low rotational barrier around the single bonds connecting the phenyl and ethynyl (B1212043) groups. aip.orgaip.org This low barrier means that at room temperature, there is enough thermal energy for the molecule to exist in a range of conformations, from planar to various twisted forms. aip.org This mixture of ground-state conformers contributes to the partially structured absorption and emission spectra observed at room temperature. aip.org

The existence of these rotamers has been confirmed by various spectroscopic techniques and is a key factor in understanding the initial conditions before photoexcitation. The distribution of these conformers can be influenced by the solvent and temperature.

Structural Reorganization and Planarization in the Excited State

Upon electronic excitation to the first excited singlet state (S₁), the potential energy surface of 1,3-BPEB changes significantly. The torsional barrier for phenyl ring rotation becomes much higher in the excited state compared to the ground state. aip.orgacs.org This increased barrier favors a more planar conformation in the excited state.

Consequently, following photoexcitation of the ground-state mixture of rotamers, a process of structural reorganization and planarization occurs. aip.orgnih.gov The initially excited, non-planar Franck-Condon state relaxes to a more stable, planar excited-state conformation. aip.orgresearchgate.net This planarization process is a key de-excitation pathway and is directly observed in time-resolved spectroscopic experiments as a dynamic change in the spectral features. aip.org

The structural relaxation from a non-planar to a planar geometry is often cited as the reason for the high fluorescence quantum yield of BPEB and related compounds. aip.orgnih.gov This planarization minimizes non-radiative decay pathways, allowing the molecule to more efficiently emit light. The dynamics of this process, as revealed by ultrafast spectroscopy, show that it occurs on both femtosecond and picosecond timescales, involving different parts of the molecule relaxing at different rates. acs.orgworktribe.comnih.gov

Vibrational Dynamics and Mode-Specific Responses

The vibrational dynamics of 1,3-bis(phenylethynyl)benzene (m-BPEB) and its derivatives have been investigated using advanced spectroscopic techniques, revealing complex excited-state behavior. Ultrafast Raman Loss Spectroscopy (URLS) and femtosecond transient absorption (fs-TA) have been instrumental in elucidating the structural dynamics following photoexcitation. researchgate.netaip.org

Upon excitation, a gradual increase in the intensity of Raman bands is observed, which is indicative of structural reorganization from non-planar rotamers in the Franck-Condon excited state to a more planar conformation. researchgate.netaip.org This excited-state planarization is a key factor contributing to the high fluorescence quantum yield of these molecules. researchgate.netaip.org Time-dependent analysis of the peak positions of high-frequency vibrations provides further insight into the relaxation dynamics. A rapid, sub-picosecond decrease in peak frequency is followed by a slower increase, reflecting changes in the extent of π-conjugation during different phases of excited-state relaxation. researchgate.net Notably, the carbon-carbon triple bond (–C≡C–) appears to respond more rapidly to this structural reorganization than the carbon-carbon double bonds (>C=C<) within the phenyl rings. researchgate.net

In a related compound, 1,3,5-tris(phenylethynyl)benzene (TPB), Raman depolarization ratio measurements suggest a nonplanar ground state structure with non-equivalent phenylethynyl moieties. acs.org Quantum dynamics simulations on m-BPEB have highlighted the importance of specific vibrational modes, such as the antisymmetric acetylenic stretching, in understanding its unique spectroscopic features. arxiv.org These studies, combining experimental and theoretical approaches, are crucial for a deeper understanding of the excited-state behavior of phenylethynyl-based materials and for the design of advanced optoelectronic devices. researchgate.netaip.org

Emission Properties and Fluorescence Quantum Yields

This compound and its derivatives exhibit intriguing emission properties, characterized by fluorescence that is sensitive to their molecular structure and environment. An unusual Stokes shift of approximately 2000 cm⁻¹ is observed in the emission spectrum of this compound, which is attributed to the loss of a vibrational quantum in the antisymmetric acetylenic stretch. arxiv.orgresearchgate.net This phenomenon is linked to molecular symmetry selection rules in a system where the Born-Oppenheimer approximation is not fully applicable. arxiv.org

The fluorescence quantum yield of these compounds can be significant. For instance, a doubly bridged 1,4-bis(phenylethynyl)benzene derivative displays a fluorescence quantum yield of 0.6 in cyclohexane (B81311) with a lifetime of 0.5 ns at room temperature. d-nb.infonih.gov In contrast, a tri-stranded helical bis(phenylethynyl)benzene system showed a low fluorescence quantum yield of less than 1% in a deaerated THF solution, which was attributed to intramolecular interactions between the three bis(phenylethynyl)benzene units. rsc.org

The emission properties are also influenced by the solvent and temperature. For 1,3,5-tris(phenylethynyl)benzene (TPB), an analogue of m-BPEB, the fluorescence lifetime and quantum yield vary in different solvents and under deaerated conditions. acs.org Specifically, the fluorescence lifetime is 8.4 ns with a quantum yield of 0.26 in dichloromethane, 11.2 ns with a quantum yield of 0.26 in non-deaerated cyclohexane, and 14.9 ns with a quantum yield of 0.35 in deaerated cyclohexane. acs.org Time-resolved fluorescence spectroscopy of TPB reveals two fluorescence components: a short-lived component with a 150 fs lifetime and a long-lived component with a 10 ns lifetime. acs.org The short-lived component is assigned to an excited state localized on a single phenylethynyl moiety in a nonplanar structure, while the long-lived component is attributed to a more symmetric, planar structure. acs.org

The table below summarizes the fluorescence quantum yields and lifetimes for selected this compound derivatives and related compounds.

| Compound | Solvent | Quantum Yield (Φf) | Lifetime (τ) |

| Doubly bridged 1,4-bis(phenylethynyl)benzene | Cyclohexane | 0.6 | 0.5 ns |

| Tri-stranded helical bis(phenylethynyl)benzene | THF (deaerated) | < 1% | - |

| 1,3,5-Tris(phenylethynyl)benzene (TPB) | Dichloromethane | 0.26 | 8.4 ns |

| 1,3,5-Tris(phenylethynyl)benzene (TPB) | Cyclohexane (non-deaerated) | 0.26 | 11.2 ns |

| 1,3,5-Tris(phenylethynyl)benzene (TPB) | Cyclohexane (deaerated) | 0.35 | 14.9 ns |

This table presents a selection of reported fluorescence data for this compound derivatives and related structures to illustrate the range of observed photophysical properties.

Energy Transfer Processes in this compound Containing Systems

In systems containing this compound moieties, such as phenylethynyl dendrimers, efficient excitation energy transfer is a key process. acs.org These dendrimers are designed as light-harvesting antennas where energy absorbed by the peripheral chromophores is funneled towards a central core. acs.orgmdpi.com The meta-substitution pattern of the phenylethynyl units plays a crucial role in the energy transfer dynamics.

Theoretical studies using a Frenkel exciton (B1674681) model have been employed to explain the migration of excitons from the periphery to the core of these dendrimers. acs.org The efficiency of this energy transfer can be very high, with yields of 91-95% observed in smaller generation dendrimers. acs.org The dynamics of these processes are often ultrafast, occurring on femtosecond to picosecond timescales. acs.org The study of smaller component molecules like 1,3,5-tris(phenylethynyl)benzene (TPB) is vital as they provide a model for the initial stages of energy transfer in larger dendritic structures. acs.org In TPB, an ultrafast structural relaxation from a non-planar to a planar D3h structure occurs within 150 fs, which is believed to be a critical step in the early stages of energy transfer. acs.org

The mechanism of singlet energy transfer in systems bridged by bis(phenylethynyl)phenylene units has been investigated, particularly in diporphyrin assemblies where a zinc porphyrin (donor) and a free-base porphyrin (acceptor) are linked. rsc.orgrsc.org In these systems, both through-space (Förster) and through-bond (superexchange) mechanisms can contribute to the energy transfer process. rsc.org

The through-bond mechanism is significantly influenced by the π-conjugated bridge, which can enhance electronic coupling between the donor and acceptor. rsc.org Studies on regioisomeric bis(phenylethynyl)phenylene-bridged diporphyrins have shown that the rate of singlet energy transfer is dependent on the substitution pattern on the central benzene ring (para vs. meta). rsc.orgrsc.orgresearchgate.net Interestingly, the singlet-singlet energy transfer rate in a meta-bis(phenylethynyl)phenylene-bridged dimer was found to be slower than in the corresponding para-bridged dimer, despite the shorter donor-acceptor distance in the meta-isomer. researchgate.net This observation provides strong evidence for a dominant contribution from the superexchange mechanism. researchgate.net The determined rate constants for singlet energy transfer (kEN) in these diporphyrin systems are on the order of 1(ZH) > 2(ZH) ≈ 3(ZH), where 1, 2, and 3 represent different isomeric linkers. rsc.orgrsc.org

Exciton Migration and Energy Transfer Pathways

Charge Recombination and Excited State Formation via Radiolysis

Pulse radiolysis has been employed to study the formation of excited states of this compound and its regioisomers through charge recombination. nih.govconsensus.appcolab.ws In these experiments, radical cations and anions of the bis(phenylethynyl)benzene (bPEB) derivatives are generated through the radiolytic reaction in a solvent like benzene. nih.govconsensus.appresearchgate.net The subsequent recombination of these radical ions leads to the formation of the bPEB molecule in an excited singlet state (¹bPEB*), which then emits light. nih.govconsensus.appcolab.ws

The formation of the excited singlet state via this pathway is energetically favorable, as explained by the relationship between the annihilation enthalpy change (-ΔH°) for the charge recombination and the excitation energy of ¹bPEB*. nih.govconsensus.app The degree of π-conjugation in the S₁ state and the HOMO-LUMO energy levels of bPEB can be tuned by altering the substitution pattern of the phenylethynyl groups on the central benzene ring and by introducing various donor or acceptor groups. nih.govconsensus.app This allows for the fine-tuning of the emission color and intensity of the bPEB derivatives during pulse radiolysis. nih.govconsensus.app For donor-acceptor substituted bPEBs, the charge transfer conjugated pathways (linear, cross, or "bent") have a strong influence on the HOMO-LUMO energy gap. nih.gov

Theoretical and Computational Chemistry of 1,3 Bis Phenylethynyl Benzene

Quantum-Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TDDFT))

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TDDFT), have been instrumental in elucidating the properties of 1,3-bis(phenylethynyl)benzene and related oligo(phenyleneethynylene)s (OPEs). rsc.orgacs.orgnsf.gov These methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules.

DFT calculations have been employed to optimize the ground-state geometries of m-BPEB and its derivatives, providing a foundation for further analysis. figshare.com For instance, the B3LYP functional is a popular choice for such calculations. aip.org TDDFT is then used to investigate the excited-state properties, such as vertical excitation energies and oscillator strengths, which are essential for interpreting experimental absorption and emission spectra. rsc.orgnsf.govd-nb.info The choice of functional, like CAM-B3LYP, has been shown to yield accurate excitation energies for similar aromatic systems. rsc.orgd-nb.info Furthermore, basis sets such as def2-TZVP are often chosen to achieve convergence in these calculations. rsc.orgnsf.gov

Researchers have utilized these computational tools to study various aspects of phenylethynylbenzene systems, including:

The influence of substituents on the electronic and optical properties. rsc.orgnsf.gov

The nature of excited states, confirming them as typical π-π* transitions. rsc.org

The investigation of both linear and nonlinear optical properties. tandfonline.com

These computational approaches have proven to be invaluable for complementing experimental findings and providing a deeper understanding at the molecular level. rsc.orgacs.orgnih.gov

Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)

The electronic structure of this compound is central to its chemical and physical properties. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides critical information about its reactivity, electronic transitions, and charge transport characteristics.

Computational studies reveal that for m-BPEB and its analogs, the HOMO and LUMO are typically π-orbitals delocalized across the conjugated backbone of the molecule. rsc.orgscielo.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic absorption and emission spectra. A smaller gap generally corresponds to absorption at longer wavelengths. nih.gov

Key findings from HOMO-LUMO analysis include:

The bright S1 (first singlet excited) state in planar and twisted configurations of similar molecules like 1,4-bis(phenylethynyl)benzene (B159325) (p-BPEB) can be understood as a single electron transition from the HOMO to the LUMO. rsc.org

In some oligo(phenylene ethynylene)s (OPEs), the HOMO and LUMO may not extend over the entire conjugated system, particularly in non-planar conformations of larger oligomers. scielo.br

The nature of the HOMO and LUMO can be influenced by substituents, which in turn affects the molecule's donor-acceptor properties and potential for intramolecular charge transfer. figshare.comnih.gov

The distribution of these frontier orbitals is crucial for understanding intermolecular interactions and the potential for self-assembly. acs.org

Conformational Energy Landscapes and Torsional Barriers

The conformational flexibility of this compound, arising from the rotation of the phenyl rings around the ethynyl (B1212043) linkages, plays a significant role in its observed properties. Computational studies are essential for mapping the conformational energy landscape and quantifying the energy barriers associated with these torsional motions.

In the ground state, the torsional barrier for the rotation of the phenyl rings is known to be relatively low. researchgate.netaip.orgworktribe.com This low barrier means that at room temperature, a mixed population of different rotational isomers (rotamers) can exist in solution. researchgate.netaip.orgworktribe.com

Computational investigations on the related 1,4-isomer (p-BPEB) have provided quantitative insights into these barriers. For instance, calculations at the CAM-B3LYP/def2-TZVP level of theory determined the energy barrier for the torsion of the outer phenyl ring to be approximately 0.032 eV. nsf.gov The barrier for the inner ring was found to be about twice as large. nsf.gov In the excited state, this torsional barrier is calculated to be significantly higher, which has important implications for the molecule's photophysics. researchgate.netaip.orgacs.org This increased barrier in the excited state promotes planarization of the molecule before fluorescence occurs. researchgate.netaip.org

The presence of multiple, nearly isoenergetic conformations in the ground state can lead to broad and structureless absorption spectra, while the more rigid, planar excited state results in more structured emission spectra. acs.org

Prediction and Simulation of Photophysical Properties

Computational chemistry offers powerful tools for the prediction and simulation of the photophysical properties of this compound, including its absorption and emission spectra. These simulations provide a direct comparison with experimental data and can help to unravel the underlying electronic and structural dynamics.

Time-dependent density functional theory (TDDFT) is a widely used method for simulating electronic absorption spectra. rsc.orgd-nb.info By calculating the vertical excitation energies and their corresponding oscillator strengths, a theoretical spectrum can be constructed. These calculations have shown good agreement with experimental absorption spectra for related bis(phenylethynyl)benzene systems. rsc.orgd-nb.info

Simulations can also shed light on the emission properties. For instance, geometry optimization of the first excited state (S1) can reveal changes in molecular structure upon excitation, such as planarization. d-nb.info The energy difference between the optimized S1 state and the ground state provides an estimate of the emission energy. d-nb.info

Key insights from these simulations include:

The reproduction of experimental absorption and emission peak positions. rsc.org

The understanding of how conformational changes, such as phenyl ring twisting, affect the optical properties. rsc.org

The rationalization of the differences in spectral features between absorption (often broad) and emission (often structured) based on the different conformational flexibilities in the ground and excited states. acs.org

These predictive capabilities are crucial for the rational design of new molecules with specific absorption and emission characteristics for applications in areas like organic electronics and fluorescence sensing. rsc.orgd-nb.info

Calculations of Nonlinear Optical Properties (e.g., Second-Order Susceptibilities)

Derivatives of bis(phenylethynyl)benzene are of significant interest for applications in nonlinear optics (NLO) due to their extended π-conjugated systems. rsc.org Computational methods are vital for predicting and understanding their NLO properties, such as the second-order hyperpolarizability (β), which is related to the second-order susceptibility.

Theoretical studies on unsymmetrical bis(phenylethynyl)benzene derivatives, often featuring donor and acceptor groups, have been performed to calculate their NLO properties. researchgate.netresearchgate.netsioc-journal.cn These calculations typically employ methods like the ZINDO (Zerner's Intermediate Neglect of Differential Overlap) method combined with a sum-over-states (SOS) expression for the hyperpolarizability. researchgate.netresearchgate.netsioc-journal.cn

Key findings from these computational studies include:

The introduction of donor-acceptor groups can significantly enhance the second-order NLO response. figshare.comresearchgate.net

The magnitude of the hyperpolarizability is influenced by the length of the conjugated chain and the strength of the donor and acceptor groups. researchgate.netresearchgate.net

Protonation and deprotonation of specific sites within the molecule can be used to switch the NLO properties, a phenomenon that has been investigated computationally and experimentally. rsc.org

These theoretical investigations provide valuable guidance for the molecular engineering of new chromophores with large NLO responses for applications in technologies such as optical communications and data processing. nih.govrsc.org

Molecular Modeling of Intermolecular Interactions and Self-Assemblies

The way this compound and its derivatives interact with each other and with their environment is crucial for their application in materials science, particularly in the context of self-assembly and the formation of ordered structures. Molecular modeling provides a powerful lens to study these intermolecular interactions at the atomic level.

Classical all-atom molecular dynamics (MD) simulations have been used to investigate the binding and self-assembly of related oligo(phenylene ethynylene) (OPE) electrolytes. nih.gov These simulations can reveal how OPEs interact with biological macromolecules, such as amyloid-β oligomers, identifying key binding sites and the nature of the interactions (e.g., hydrophobic and electrostatic). nih.gov

Computational studies have also been used to explore the self-assembly of OPEs on scaffolds, such as anionic polymers. nih.gov These studies suggest that the planarization of conjugated segments along the OPE backbone is a key factor driving the observed changes in photophysical properties upon assembly. nih.gov

Furthermore, DFT calculations can be used to evaluate binding energy landscapes of dimers, which helps in understanding the favored intermolecular arrangements and estimating charge transport rates between neighboring molecules in organic semiconductors. acs.org

These modeling efforts are essential for:

Understanding the formation of aggregates and their impact on photophysical properties. nih.gov

Designing molecules with specific self-assembly behaviors for applications in sensing and electronics. acs.orgnih.gov

Modeling the interaction of these molecules with biological systems. scielo.brnih.gov

Supramolecular Chemistry and Self Assembly

Self-Assembly Strategies for 1,3-Bis(Phenylethynyl)Benzene Derivatives

The self-assembly of this compound derivatives is primarily driven by a combination of hydrogen bonding and π-π stacking interactions. These non-covalent forces dictate the spatial arrangement of the molecules, leading to the formation of well-defined, higher-order structures.

Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in directing the self-assembly of functionalized this compound derivatives. By incorporating functional groups capable of forming hydrogen bonds, such as amides or glycerol (B35011) units, researchers can control the aggregation and packing of these molecules. researchgate.netljmu.ac.uk

For instance, bolaamphiphiles featuring a bent this compound core and terminal glycerol groups self-organize through hydrogen bonding networks at the edges of the molecules. rhhz.net The addition of water can further enhance these interactions, leading to more stable and well-defined liquid crystalline phases. rsc.org In another example, macrocycles composed of two this compound strands spaced by terephthalamide (B1206420) units utilize intramolecular hydrogen bonding to stabilize their double-helical structures. rsc.org The amide groups can also act as binding sites for guest molecules, demonstrating the potential for host-guest chemistry. researchgate.net

| Derivative Type | Functional Group | Role of Hydrogen Bonding | Resulting Structure |

| Bolaamphiphiles | Glycerol | Directs self-organization, enhanced by water | Liquid Crystalline Phases rhhz.netrsc.org |

| Macrocycles | Terephthalamide | Stabilizes double-helical structures, provides guest binding sites | Double Helices rsc.orgresearchgate.net |

| Crowded Aromatics | Amide | Enhances cohesive forces between molecules | Columnar Superstructures researchgate.net |

π-π Stacking Interactions in Crystal Packing

In the crystal structure of certain macrocycles containing this compound units, π-π stacking interactions are observed between the phenylethynyl moieties. rsc.org However, in some cases, such as in 1,3-bis{[4-(acetylsulfanyl)phenyl]ethynyl}azulene, expected π-π stacking is absent due to the non-planar molecular structure, with the packing instead being dominated by other interactions like C-H···O hydrogen bonds. iucr.org The interplay between π-π stacking and other non-covalent forces, like hydrogen bonding, can lead to complex packing arrangements. For example, in some arylethynyl molecules, a combination of dipole-dipole interactions and face-to-face π-π stacking results in unique crystal motifs. acs.org The strength of these interactions can be modulated by the introduction of different functional groups, influencing the solubility and aggregation propensity of the molecules. ljmu.ac.uk

Formation of Supramolecular Architectures

The self-assembly of this compound derivatives gives rise to a diverse range of supramolecular architectures with distinct properties and potential applications.

Helical Structures and Chirality Control

The bent geometry of the this compound unit is conducive to the formation of helical structures. Macrocycles containing this unit can twist to form dynamic double-helix structures. rsc.org The chirality of these helices can be controlled by attaching chiral auxiliaries to the macrocycle. rsc.orgresearchgate.net This allows for the preferential formation of one helical sense (M- or P-helicity) over the other.

Furthermore, the helical preference can be inverted by the complexation of a guest molecule. rsc.org This demonstrates a sophisticated level of control over the supramolecular chirality. The study of such systems provides insights into the transmission of chirality from a molecular level to a supramolecular assembly.

| System | Method of Chirality Control | Outcome |

| Macrocycle with chiral auxiliaries | Intramolecular chirality transmission | Preference for (M)- or (P)-helicity rsc.orgresearchgate.net |

| Macrocycle with guest molecule | Complexation-induced inversion | Reversal of helical screw-sense preference rsc.org |

Columnar and Hexagonal Honeycomb Phases

Derivatives of this compound, particularly bolaamphiphiles, are known to form various liquid crystalline phases, including columnar and hexagonal honeycomb structures. rhhz.netrsc.org These phases consist of ordered arrays of molecular columns.

Bolaamphiphiles with a bent this compound core, terminal glycerol units, and a lateral alkyl chain can self-assemble into a hexagonal honeycomb liquid crystalline phase. rsc.orgresearchgate.net These honeycombs can exhibit non-centrosymmetric trigonal p3m1 symmetry. rsc.orgresearchgate.net The addition of water can stabilize these phases and even induce their formation in otherwise non-mesomorphic compounds. researchgate.net The specific symmetry of the honeycomb, whether hexagonal or trigonal, can be influenced by the nature of the substituents on the benzene (B151609) core. rsc.org

| Derivative | Substituents | Observed Phase | Symmetry |

| Bolaamphiphile | Terminal glycerol, lateral alkyl chain | Hexagonal Honeycomb | Trigonal (p3m1) rsc.orgresearchgate.net |

| "Bird-like" Bent-Core | Glycerol end-groups, various headgroups and side chains | Columnar Honeycomb | Trigonal or Hexagonal (p6mm) rsc.org |

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ethynyl (B1212043) groups and aromatic rings of this compound and its derivatives can act as ligands, coordinating to metal ions to form coordination polymers and metal-organic frameworks (MOFs). These materials consist of metal nodes connected by organic linkers, creating one-, two-, or three-dimensional networks. rsc.org

Derivatives of 1,3,5-tris(phenylethynyl)benzene (B53748) have been used to construct coordination polymers with copper ions. rsc.orgcore.ac.uk While many of these materials exhibit low porosity, specific combinations of functionalized linkers and metal salts can yield microporous and mesoporous structures. rsc.orgcore.ac.uk For instance, the reaction of 1,3,5-tris(4-carboxyphenylethynyl)benzene tripotassium salt with copper(II) nitrate (B79036) results in a microporous coordination polymer. rsc.orgcore.ac.uk The 1,3-diethynylbenzene (B158350) unit itself can be incorporated into ligands for the self-assembly of dinuclear metallosupramolecular structures. beilstein-journals.org The programmability of the organic linkers and the choice of metal ions allow for the design of MOFs with tunable pore sizes and chemical environments for applications in areas like gas storage and catalysis. rsc.org

| Linker | Metal Ion | Resulting Structure | Porosity |

| 1,3,5-Tris(4-carboxyphenylethynyl)benzene tripotassium salt | Copper(II) nitrate | Microporous Coordination Polymer | Microporous rsc.orgcore.ac.uk |

| 1,3,5-Tris(4-carboxyphenylethynyl)benzene tripotassium salt | Copper(II) acetate/chloride | Mesoporous Coordination Polymer | Mesoporous rsc.orgcore.ac.uk |

| Bis(2,2'-bipyridine) with 1,3-diethynylbenzene unit | Copper(I) | Dinuclear Metallosupramolecular Kite | N/A beilstein-journals.org |

Crystal Engineering Principles and Design

The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on a thorough understanding of intermolecular interactions. For this compound (1,3-BPEB) and its derivatives, crystal engineering principles are pivotal in guiding their self-assembly into predictable and functional supramolecular architectures. The unique bent geometry imposed by the 1,3-substitution pattern, combined with the rigid and π-conjugated nature of the molecule, provides a versatile platform for constructing complex solid-state materials.

The primary design principles in the crystal engineering of 1,3-BPEB systems revolve around the strategic use of non-covalent interactions. These interactions dictate the molecular packing and the resulting macroscopic properties of the crystalline material. Key interactions include π-π stacking, hydrogen bonding (including weak C-H···π and C-H···X interactions), and dipole-dipole forces. By modifying the core 1,3-BPEB structure with functional groups, researchers can tune these interactions to achieve specific packing motifs, such as columnar, layered, or helical structures.

Research Findings on Intermolecular Interactions and Packing

The crystal packing of phenylethynyl benzene derivatives is governed by a delicate balance of multiple weak interactions. In the absence of strong directing groups, packing is often dominated by π-π stacking and weaker C-H···π forces.

π-π and Arene-Perfluoroarene (AP) Interactions : In many related structures, offset face-to-face π-π interactions are a key stabilizing feature, with centroid-centroid distances typically around 3.6 Å. iucr.org A powerful crystal engineering strategy involves the co-crystallization of electron-rich arenes with electron-deficient perfluoroarenes. rsc.org This arene-perfluoroarene (AP) interaction, driven by complementary electrostatic potentials, is a robust tool for directing assembly. rsc.org Studies on co-crystals of fluorinated and non-fluorinated bis(phenylethynyl)benzenes show that phenyl-perfluorophenyl interactions with short centroid-centroid distances can dominate the co-crystal structures. researchgate.net

C-H···π and C-H···X Interactions : C-H···π interactions, where a C-H bond points towards the electron cloud of an aromatic ring, are ubiquitous in these systems. rsc.orgnih.gov In fluorinated analogues, weak C–H⋯F–C hydrogen bonds also play a significant role in the supramolecular assembly, contributing to the formation of sheet-like architectures. rsc.orgresearchgate.net In derivatives containing other heteroatoms, C-H···O and C-H···N bonds further stabilize the crystal lattice. iucr.org

Influence of Molecular Geometry : The bent V-shape of the 1,3-BPEB core is a critical design element. Bolaamphiphiles synthesized with a 1,3-BPEB core, terminal glycerol units, and a lateral alkyl chain have been shown to self-assemble into hexagonal honeycomb liquid crystalline phases. rsc.orgrsc.org The molecular organization is dictated by the bent core, which forms the walls of the honeycomb, demonstrating a direct link between molecular shape and macroscopic structure. rsc.org

Anisotropy of Interactions and Mechanical Properties : The directional nature of intermolecular interactions can lead to anisotropy in the crystal lattice, which in turn governs the material's mechanical properties. Plastically bendable crystals often feature tightly packed column or sheet motifs held by strong interactions, with weaker interactions between these motifs acting as slip planes. rsc.org For example, some molecular crystals exhibit strong hydrogen bonding and CH–π interactions to form sheet-like architectures, while weaker forces between the sheets allow for plastic deformation upon mechanical stress. rsc.org

The following table summarizes key interaction data from crystallographic studies of related phenylethynyl systems, illustrating the principles of their crystal engineering.

| Compound/System | Interaction Type | Key Geometric Parameters | Resulting Motif/Property | Reference |

|---|---|---|---|---|

| 1,3,5-Trinitro-2,4-bis(2-phenylethenyl)benzene | Offset face-to-face π–π stacking | Centroid–centroid distance: 3.644 (2) Å | Crystal stabilization | iucr.org |

| Fluorinated 1,3,5-Tris(phenylethynyl)benzenes | H···F contacts | Distance: 2.58 (1) Å | Stabilization of parallel sheets | researchgate.net |

| Fluorinated 1,3,5-Tris(phenylethynyl)benzenes Co-crystal | Phenyl-perfluorophenyl interactions | Short centroid-centroid distances | Dominates co-crystal packing | researchgate.net |

| Methylated Flufenamic Acid Polymorph | CH–π interactions | Carbon–π plane distance: 3.845 Å | Formation of sheet-like architectures, contributing to plastic bending | rsc.org |

| 1,4-Bis(phenylethynyl)benzene (B159325) (Isomer) Derivatives | Collective CH dipole interactions | Attractive or repulsive alignment of C-H dipoles | Influences melting points and volatility | aip.org |

| 1,3-BPEB-core Bolaamphiphiles | Molecular Packing (Shape-driven) | Hexagonal lattice parameter (a_hex) ~ 2.7 nm | Formation of hexagonal honeycomb liquid crystal phases | rsc.org |

Crystallographic Data of Related Structures

The precise arrangement of molecules in the solid state is determined through single-crystal X-ray diffraction. The data provides insights into the unit cell dimensions, symmetry (space group), and key intermolecular distances and angles that define the structure. Below is a table of crystallographic data for compounds related to 1,3-BPEB, which exemplifies the structural diversity achieved through crystal engineering.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 1,3,5-Trinitro-2,4-bis(2-phenylethenyl)benzene | C₂₂H₁₅N₃O₆ | Triclinic | P-1 | a = 7.0762 Å, b = 8.6625 Å, c = 16.717 Å, α = 101.66°, β = 92.61°, γ = 105.12° | iucr.org |

| 1,3,5-Tris(trimethylsilylethynyl)benzene | C₂₁H₂₄Si₃ | Orthorhombic | Pbca | Not specified in abstract | researchgate.net |

| 1,4-Bis(4'-pyridylethynyl)tetrafluorobenzene | C₂₀H₈F₄N₂ | Monoclinic | P2₁/c | Not specified in abstract | unilag.edu.ng |

| 1,3-Bis(phenylsulfanylmethyl)benzene | C₂₀H₁₈S₂ | Orthorhombic | Pnma | Dihedral angle between planes: 80.24 (10)° | nih.gov |

| Bis(phenylethynyl)bithiophene-based Borane (3N) | C₅₄H₄₈B₂N₂S₂ | Triclinic | P-1 | B1-B1B distance: 22.471 Å | nih.gov |

| Bis(phenylethynyl)benzene-based Borane (4N) | C₅₂H₄₈B₂N₂ | Monoclinic | P2₁/n | B1-B1B distance: 19.525 Å | nih.gov |

Advanced Materials Applications and Device Integration

Molecular Wires and Opto-electronic Devices

1,3-BPEB and its analogues are considered model systems for one-dimensional molecular wires, which are crucial in the field of opto-electronics. aip.orgresearchgate.net These linear π-conjugated systems are integral to the construction of various molecular electronic devices, including sensors, resistors, and junctions. acs.org The core structure, featuring phenyl rings linked by acetylene (B1199291) units, facilitates efficient π-electron delocalization, a key characteristic for molecular conductivity. aip.org This delocalization allows these molecules to function as conduits for charge, effectively bridging different components within a molecular-scale circuit. acs.org The inherent flexibility of the phenylethynyl moiety, which allows for torsional motion around the triple-bond axis, can influence the degree of π-electron conjugation, with a coplanar conformation maximizing it. aip.org This conformational flexibility has been explored as a mechanism for switching between conducting and non-conducting states. aip.org

The charge transport properties of BPEB derivatives are a subject of intensive research, as understanding these mechanisms is critical for designing more efficient organic semiconductors. acs.orgnih.gov Charge transport in these materials is intrinsically linked to their chemical composition and molecular arrangement. acs.orgnih.gov Computational studies, employing methods like multireference perturbation theory and density functional theory, have been used to investigate the charge transport parameters of BPEB derivatives. acs.orgnih.gov These studies reveal a complex interplay between electron correlation effects and self-interaction energy that governs the material's charge transport efficiency. acs.org

Derivatives of 1,4-bis(phenylethynyl)benzene (B159325) (1,4-BPEB) with terminal alkyl or alkoxy chains have been shown to exhibit high charge-carrier mobilities, particularly in their crystalline or crystal mesophases. researchgate.net The introduction of carbon-carbon triple bonds into the molecular structure can effectively minimize steric repulsions between adjacent aromatic rings, leading to improved performance and stability in field-effect transistors (FETs). researchgate.net The linear, para-substituted architecture of many BPEB derivatives is known to promote efficient charge transport and strong photoluminescence. The electronic properties are largely dictated by the extent of conjugation and the planarity of the molecular backbone.

The high photoluminescence efficiency of BPEB derivatives makes them promising candidates for use as emitters in Organic Light Emitting Diodes (OLEDs). For instance, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB) has demonstrated high photoluminescence quantum yields both in solution (95 ± 3%) and in thin films (71 ± 3%). rsc.org OLEDs using BPPB as the emitter have achieved blue electroluminescence with high external efficiency and luminance. rsc.org

Derivatives incorporating the 3-(phenylethynyl)-9H-carbazole unit have been specifically developed as deep-blue emitting fluorophores for OLED applications. ub.edu These materials can be integrated into simple, solution-processable OLED architectures. ub.edu Furthermore, triarylborane-based materials incorporating phenylethynyl linkers have been investigated as electron-transporting and emissive materials in OLEDs, with some demonstrating high external quantum efficiencies. semanticscholar.org The strategic design of these molecules, including the choice of substituents, allows for the tuning of their electroluminescent properties, enabling the creation of devices that emit light across the visible spectrum, including pure white light. ub.edu

| Device Type | Compound | Performance Metric | Value |

| OLED | 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB) | External EL Efficiency | ~0.53% |

| OLED | 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB) | Maximum Luminance | ~70,000 cd/m² at ~2 A/cm² |

| OLED | Triarylborane with phenylethynyl linker | External Quantum Efficiency (Green Emission) | up to 22.8% |

| OLED | Triarylborane with phenylethynyl linker | Maximum Brightness (Deep-Blue Emission) | 5350 cd·m−2 |

| OLED | Triarylborane with phenylethynyl linker | Maximum Brightness (Blue Emission) | 28,300 cd·m−2 |

Charge Transport Mechanisms

Liquid Crystalline Materials Development

1,3-BPEB and its derivatives are versatile building blocks in the synthesis of liquid crystalline materials. Their rigid, rod-like structure is conducive to the formation of various mesophases, which are essential for applications in display technologies and other photonic devices. nih.govmit.edumdpi.com

Derivatives of 1,4-bis(phenylethynyl)benzene have been successfully utilized in the formulation of blue phase liquid crystals (BPLCs). nih.govdntb.gov.ua By carefully selecting substituents, a liquid crystal mixture with high optical anisotropy (Δn) and suitable dielectric anisotropy (Δε) can be achieved. nih.govdntb.gov.ua The addition of a chiral dopant to such a mixture can induce a blue phase over a specific temperature range. nih.gov For example, a mixture containing several BPEB derivatives resulted in a BPLC with a blue phase temperature range of 8 K. nih.gov BPLCs are of significant interest for next-generation displays due to their potential for fast response times. nih.gov

The substitution pattern on the BPEB core plays a crucial role in determining the type of liquid crystalline phase that is formed. Alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene have been shown to exhibit both nematic and smectic phases. tandfonline.com Generally, shorter and intermediate length alkoxy chains favor the formation of nematic phases, while longer chains stabilize smectic phases. tandfonline.com For instance, certain derivatives exhibit a stable smectic B-hexagonal (SmBhex) phase over a broad temperature range. tandfonline.com

Triptycene-containing bis(phenylethynyl)benzene derivatives have been synthesized and shown to display monotropic nematic phases. mit.edu The introduction of a bulky triptycene (B166850) unit influences the molecular packing and can prevent the formation of more ordered smectic phases. mit.edu V-shaped molecules based on a 1,3-bis(phenylethynyl)benzene central unit can form two-dimensionally modulated smectic phases or intercalated fluid smectic phases, depending on the nature of the rigid cores attached to the central unit. rsc.org Bolaamphiphiles with a bent this compound core can self-assemble into hexagonal honeycomb liquid crystalline phases, and the stability of these phases can be influenced by the addition of water. semanticscholar.orgrsc.org

| Derivative Class | Observed Mesophases | Key Structural Feature |

| Alkoxy-substituted 1,4-BPEB | Nematic, Smectic | Length of alkoxy chain |

| Triptycene-containing BPEB | Nematic | Bulky triptycene unit |

| V-shaped 1,3-BPEB | Modulated Smectic, Intercalated Smectic | Rigid cores attached to central unit |

| Bent 1,3-BPEB Bolaamphiphiles | Hexagonal Honeycomb | Bent core with polar end groups |

Blue Phase Liquid Crystals

Chemical Sensing and Probe Development

The fluorescent properties of BPEB derivatives make them suitable for the development of chemical sensors and probes. biosynth.com These molecules can be functionalized with specific recognition units to create sensors that exhibit a change in their fluorescence upon binding to a target analyte.

A fluorescent derivative of 1,4-BPEB incorporating 8-hydroxyquinoline (B1678124) as a capturing unit and cholesterol as an auxiliary structure has been designed for the highly selective and sensitive detection of diethyl chlorophosphate (DCP), a simulant for the nerve agent Sarin. pku.edu.cn This sensor exhibits two distinct fluorescence emissions, one from the 8-hydroxyquinoline moiety and the other from the BPEB core, allowing for ratiometric sensing. pku.edu.cn The probe demonstrates a low detection limit and is not significantly affected by the presence of other nerve agent simulants or organophosphorus pesticides. pku.edu.cn

Fluorescent Probes

Derivatives of the BPEB scaffold are effective fluorescent probes. For instance, a derivative of 1,4-bis(phenylethynyl)benzene (1,4-BPEB) has been synthesized to be optically stable and function as a fluorescent probe. pku.edu.cn This particular derivative incorporates 8-hydroxyquinoline as a capturing unit and cholesterol as an auxiliary structure. pku.edu.cn In an aqueous phase, this compound exhibits two separate and distinct fluorescence emissions, one from the 8-hydroxyquinoline component and the other from the BPEB core. pku.edu.cn

The fluorescence of BPEB derivatives can be influenced by their molecular structure and environment. For example, the emission spectrum of a bis(phenylethynyl)anthracene (BPEA) derivative, a related compound, shows two distinct maxima at 503 nm and 578 nm. irb.hrnih.gov The peak at 503 nm is attributed to individual, non-stacked molecules, while the 578 nm peak corresponds to aggregate emission. irb.hrnih.gov This aggregation and the resulting change in fluorescence can be influenced by concentration and temperature. irb.hrnih.gov

The photophysical properties of these compounds make them suitable for creating polymers with fluorescent properties. biosynth.com Polymers based on the BPEB skeleton can be sensitive to various gases and vapors, acting as sensors. biosynth.com

Table 1: Fluorescence Properties of a BPEA Derivative

| Property | Wavelength (nm) | Description |

| Monomer Emission | 503 | Attributed to individual, non-stacked molecules. irb.hrnih.gov |

| Aggregate Emission | 578 | Corresponds to the emission from molecular aggregates. irb.hrnih.gov |

Raman-Active Chromophores for Biological Imaging

Bis(phenylethynyl)arene linkers, including those based on a benzene (B151609) core, are effective as dual Raman and fluorescence chromophores. irb.hrnih.gov The presence of triple bonds in these molecules is crucial for strong Raman activity. irb.hrnih.gov The characteristic stretching vibration of the carbon-carbon triple bonds provides a strong signal in Raman spectroscopy. irb.hrnih.gov

By inserting different aromatic moieties between the triple bonds, the energy of this stretching vibration can be altered, which allows for the design of various chromophores for applications like multiplex biological Raman imaging. irb.hrnih.gov Research has shown that bis(phenylethynyl)benzene derivatives can serve as a basis for these dual-function probes. irb.hrnih.gov Ultrafast Raman loss spectroscopy has been used to study the excited state dynamics of bis(phenylethynyl)benzene, revealing mode-dependent kinetics and vibrational relaxation. researchgate.networktribe.com This detailed understanding of their photophysics helps in the rational design of improved Raman probes. researchgate.networktribe.com

Detection of Specific Analytes (e.g., Nerve Agent Simulants)

A significant application of fluorescent derivatives of BPEB is in the detection of specific analytes, such as simulants for chemical warfare agents. pku.edu.cn A fluorescent derivative of 1,4-BPEB has demonstrated high selectivity and sensitivity for diethyl chlorophosphate (DCP), a simulant for the nerve agent Sarin. pku.edu.cn

The probe's fluorescence is significantly affected by the presence of DCP, allowing for detection. pku.edu.cn Notably, this detection is highly selective, with no significant response observed from other nerve agent simulants or common organophosphorus pesticides. pku.edu.cnresearchgate.net This selectivity holds true even in various water sources like Milli-Q water, tap water, and seawater. pku.edu.cnresearchgate.net The detection of DCP can even be observed by the naked eye, offering a simple and low-cost method for on-site, real-time monitoring. pku.edu.cnresearchgate.net A monitoring device for DCP has been successfully developed based on this technology.

Table 2: Detection Limit for Diethyl Chlorophosphate (DCP)

| Analyte | Detection Limit (mol·L⁻¹) | Reference |

| Diethyl chlorophosphate (DCP) | < 1 x 10⁻⁹ | pku.edu.cn |

Hydrogen Getters/Scavengers for Sealed Systems

Poly-phenyl-ethynyl compounds are utilized as hydrogen getters or scavengers in sealed systems to prevent issues like the corrosion of materials or explosion hazards caused by hydrogen accumulation. aip.org These compounds, including 1,4-bis(phenylethynyl)benzene (DEB), chemically bind hydrogen through catalytic hydrogenation reactions, as opposed to physical adsorption. aip.orgunt.edu The process involves a palladium catalyst, typically on an activated carbon support, which dissociates molecular hydrogen into atomic hydrogen. aip.org These hydrogen atoms then react with the unsaturated triple bonds of the getter compound. aip.org

The hydrogenation of DEB is a multi-step process that leads to the formation of various partially and fully hydrogenated products. aip.orgunt.edu The efficiency of these getters can be influenced by factors such as temperature and pressure. aip.orgnih.gov Studies have shown that the volatility of the hydrogenated products of DEB does not change monotonically with the extent of hydrogenation. aip.org

DEB-based getters have been developed in various forms, including as a component in rubberized coatings on silicone foam substrates and incorporated into silicone matrices to form O-rings. nih.govosti.govosti.gov These formulations offer advantages such as flexibility and protection of the palladium catalyst from environmental factors. nih.govosti.gov The hydrogen uptake kinetics of these materials have been extensively studied to understand their performance under different operational conditions. nih.govosti.govosti.gov

Table 3: Hydrogen Absorption Capacity of a DEB-based Getter Composite

| Getter Content (wt%) | Hydrogen Adsorption Capacity (mL H₂/g of composite) | Reference |

| 50 | 100.2 | nih.gov |

Precursors for Carbon Materials (e.g., Microporous Carbon)

The carbonization of 1,3,5-tris(functionalised-phenylethynyl)benzene linkers can produce microporous carbon materials. core.ac.uk These materials are of interest due to their potential applications in areas such as gas storage and separation. core.ac.uk The resulting carbon materials exhibit a microporous structure, which is crucial for these applications. core.ac.uk